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molecular formula C12H18ClN B1341652 2-Benzylpiperidine hydrochloride CAS No. 192872-58-5

2-Benzylpiperidine hydrochloride

Cat. No. B1341652
M. Wt: 211.73 g/mol
InChI Key: QJPBYKFOQQDQSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06534525B1

Procedure details

2-Benzyl-1-(5-phenoxypentyl)piperidine hydrobromide. From a mixture of 2-benzylpiperidine hydrochloride (500 mg, 2.36 mmol), K2CO3 (652 mg, 4.72 mmol, ) and 1-bromo-5-phenoxypentane (860 mg, 3.54 mmol) in CH3CN (25 mL) there was obtained the free amine as a clear amber oil; (568 mg, 71%); 1H NMR (CDCl3), 1.15-1.90 (m, 12H), 2.29-2.89 (m, 6H), 3.08 (dd, J1=12.6 Hz, J2=3.3 Hz, 1H), 3.97 (t, J=6.3 Hz, 2H), 6.85-7.33 (m, 10H).
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
2-Benzyl-1-(5-phenoxypentyl)piperidine hydrobromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
500 mg
Type
reactant
Reaction Step Three
Name
Quantity
652 mg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[BrH:1].C(C1CCCCN1[CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][O:20][C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1)C1C=CC=CC=1.Cl.C(C1CCCCN1)C1C=CC=CC=1.C([O-])([O-])=O.[K+].[K+]>CC#N>[Br:1][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][O:20][C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1 |f:0.1,2.3,4.5.6|

Inputs

Step One
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
25 mL
Type
solvent
Smiles
CC#N
Step Two
Name
2-Benzyl-1-(5-phenoxypentyl)piperidine hydrobromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br.C(C1=CC=CC=C1)C1N(CCCC1)CCCCCOC1=CC=CC=C1
Step Three
Name
Quantity
500 mg
Type
reactant
Smiles
Cl.C(C1=CC=CC=C1)C1NCCCC1
Name
Quantity
652 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrCCCCCOC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.54 mmol
AMOUNT: MASS 860 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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